molecular formula C11H23N B3222316 [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine CAS No. 1212822-82-6

[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine

Cat. No.: B3222316
CAS No.: 1212822-82-6
M. Wt: 169.31 g/mol
InChI Key: BMNCNNYYLCTHDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine is an organic compound with the molecular formula C11H23N . It features a methanamine group attached to a substituted cyclohexane ring, which carries methyl and isopropyl substituents. This specific substitution pattern creates a chiral scaffold, making it a compound of significant interest in organic synthesis and medicinal chemistry research. The core structure is reminiscent of menthol-like terpenes, suggesting potential as a building block for the development of fragrances, flavors, and pharmaceutical intermediates . As a chiral amine, it can be utilized in the synthesis of more complex molecules, potentially serving as a ligand for catalysts or a precursor for bioactive compound libraries. Researchers may explore its physicochemical properties and stereochemistry for various applications in material science and chemical biology. Please note that the specific research applications and mechanism of action for this precise compound are not extensively detailed in the available public scientific literature. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-8(2)11-5-4-9(3)6-10(11)7-12/h8-11H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNCNNYYLCTHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)CN)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine typically involves the alkylation of cyclohexylamine derivatives. One common method is the reductive amination of 5-methyl-2-(propan-2-yl)cyclohexanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-methyl-2-(propan-2-yl)cyclohexanone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests significant potential in medicinal chemistry , particularly as a scaffold for drug development. Its ability to undergo various chemical modifications allows for the synthesis of derivatives with enhanced pharmacological properties.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds. For instance, a derivative of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine was tested in models of chemically-induced seizures, demonstrating efficacy comparable to established anticonvulsants like valproic acid (VPA). The results indicated that the synthesized derivative exhibited prolonged seizure protection over time, suggesting its potential as an anticonvulsant agent in clinical settings .

Compound% Mortality Protection (3h)% Mortality Protection (24h)
Control00
l-Menthol6040
Phenibut6040
This compound derivative100100
Valproic Acid (VPA)8060

The compound's biological activity is under investigation, particularly regarding its interactions with various biological targets. Its structural features may facilitate interactions with receptors or enzymes, leading to potential therapeutic applications in treating neurological disorders.

Industrial Applications

In addition to its medicinal potential, this compound is being explored for use in the production of specialty chemicals and materials due to its stability and reactivity. Its applications in organic synthesis as an intermediate highlight its versatility in industrial chemistry.

Mechanism of Action

The mechanism of action of [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine and its analogs:

Compound Name Molecular Formula Functional Group Molecular Weight (g/mol) CAS Number Key Properties
This compound C₁₁H₂₃N Primary amine 169.31 1212151-30-8 (HCl) Chiral, basic, forms salts, used in asymmetric synthesis
Menthol (5-Methyl-2-(propan-2-yl)cyclohexanol) C₁₀H₂₀O Alcohol 156.27 2216-51-5 (l-menthol) Lipophilic, volatile, cooling sensation, widely used in cosmetics
Menthyl anthranilate (5-Methyl-2-(propan-2-yl)cyclohexyl 2-aminobenzoate) C₁₇H₂₅NO₂ Ester 275.39 N/A UV-absorbing properties, used in sunscreens
2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}acetic acid C₁₂H₂₂O₃ Carboxylic acid 214.30 71420-37-6 Acidic, hydrogen-bonding capacity, potential for derivatization
1-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-3-(propan-2-ylamino)propan-2-ol HCl C₁₆H₃₂ClNO₂ Amino alcohol (HCl salt) 306.89 20041-47-8 Multifunctional (ether, amine, alcohol), pharmacological applications
Key Observations:

Functional Groups :

  • The primary amine in this compound enables salt formation (e.g., hydrochloride) and participation in nucleophilic reactions, contrasting with menthol’s alcohol group, which contributes to volatility and sensory effects .
  • Esters (e.g., menthyl anthranilate) and carboxylic acids (e.g., the acetic acid derivative) exhibit distinct reactivity, such as hydrolysis susceptibility or acidity, impacting their applications .

Stereochemistry :

  • Both this compound and menthol share a chiral cyclohexane backbone, but stereochemical variations influence their biological activity. For example, l-menthol’s (1R,2S,5R) configuration is responsible for its cooling effect , while the amine’s (1S,2S,5R) configuration may affect receptor binding in drug design .

Pharmacological Relevance: The amine group in this compound makes it a candidate for neurotransmitter analogs or chiral ligands, whereas menthol’s alcohol group is exploited in topical analgesics .

Physicochemical Properties

  • Solubility :

    • The hydrochloride salt of this compound has higher water solubility than menthol, which is lipid-soluble .
    • Carboxylic acid derivatives (e.g., C₁₂H₂₂O₃) exhibit pH-dependent solubility due to ionization .
  • Stability :

    • Esters like menthyl anthranilate are prone to hydrolysis under acidic/basic conditions, whereas the amine’s salt form enhances stability .

Biological Activity

[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine, also known as (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing particularly on its anticonvulsant properties.

Synthesis and Characterization

The compound was synthesized using Steglich esterification, employing N,N'-dicyclohexylcarbodiimide as a coupling reagent and 4-dimethylaminopyridine as a catalyst. The synthesis yielded a product with a purity assessed by high-performance liquid chromatography (HPLC) and characterized through various spectroscopic methods including FT-IR, 1H-NMR, and 13C-NMR .

Anticonvulsant Properties

The primary biological activity investigated for this compound is its anticonvulsant effect. In studies conducted on animal models, the compound demonstrated significant protection against seizures induced by both chemical (pentylenetetrazole) and electrical stimuli (maximal electroshock stimulation).

Table 1: Mortality Protection Percentage After Administration

CompoundControll-MentholPhenibutThis compoundVPA
% Mortality Protection (3h)06060100 80
% Mortality Protection (24h)04040100 60

The results indicate that the synthesized compound provided complete protection from mortality in both short-term (3 hours) and long-term (24 hours) assessments post-administration, outperforming both l-Menthol and Phenibut .

The prolonged anticonvulsant effect observed with this compound is hypothesized to be due to enzymatic cleavage of the ester bond in the compound, leading to a gradual release of active phenibut and terpenoid components. This mechanism suggests a sustained therapeutic effect that could be beneficial in treating seizure disorders .

Case Studies

In a controlled study involving various compounds for their anticonvulsant effects, this compound was compared against traditional anticonvulsants such as valproate (VPA). The study highlighted the compound's superior efficacy in providing mortality protection in seizure models, indicating its potential as a novel therapeutic agent for epilepsy management .

Q & A

Q. What are the recommended synthetic routes for [5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine, and how can purity be optimized?

Methodological Answer: The compound is synthesized via reductive amination of the corresponding ketone precursor (e.g., 5-methyl-2-(propan-2-yl)cyclohexanone) using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation. Purity optimization requires post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Analytical validation using HPLC (C18 column, 1.0 mL/min flow rate, UV detection at 254 nm) and ¹H/¹³C NMR ensures >98% purity .

Q. How can stereoisomers of this compound be resolved, given its cyclohexane backbone?

Methodological Answer: Chiral separation is achieved using preparative HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column). Alternatively, diastereomeric salt formation with tartaric acid derivatives can resolve enantiomers. X-ray crystallography (as in ) confirms absolute stereochemistry post-separation.

Q. What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR : ¹H NMR identifies methyl (δ 0.8–1.2 ppm) and methanamine (δ 2.5–3.0 ppm) protons. ¹³C NMR distinguishes cyclohexyl carbons (δ 20–45 ppm) and the methanamine carbon (δ 50–55 ppm).
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 170.3 for C12H23N).
  • IR : N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1200–1350 cm⁻¹) validate the amine group .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

Methodological Answer: Stereochemistry dictates receptor binding affinity. For example, the (1r,4r) isomer (see ) may exhibit higher binding to G protein-coupled receptors (GPCRs) due to spatial compatibility. Activity is tested via in vitro assays (e.g., cAMP accumulation for GPCR activation) using enantiomerically pure samples. Contradictions in activity data across studies often arise from incomplete stereochemical characterization; cross-validation with circular dichroism (CD) spectroscopy is critical .

Q. What strategies mitigate contradictions in reactivity data during nucleophilic substitution reactions?

Methodological Answer: Contradictions may stem from solvent polarity or steric hindrance from the cyclohexyl group. For example, in SN2 reactions, polar aprotic solvents (e.g., DMF) enhance reactivity, while steric bulk reduces it. Experimental design should include:

  • Control reactions with structurally simpler amines (e.g., cyclohexylamine).
  • Kinetic studies (e.g., monitoring reaction progress via GC-MS) to compare activation energies.
  • Computational modeling (DFT) to analyze transition-state geometries .

Q. How can the compound’s potential as a neurotransmitter analog be systematically evaluated?

Methodological Answer:

  • Receptor Binding Assays : Radioligand competition assays (e.g., using ³H-dopamine) quantify affinity for dopamine receptors.
  • Functional Assays : Measure intracellular Ca²⁺ flux (Fluo-4 dye) or cAMP production (ELISA) in transfected HEK293 cells.
  • In Vivo Studies : Microdialysis in rodent models to assess dopamine release in the striatum. Contradictions in efficacy (e.g., partial agonism vs. antagonism) require dose-response curve analysis and receptor subtype profiling .

Data Interpretation & Contradiction Analysis

Q. How should researchers address discrepancies in reported pKa values of the methanamine group?

Methodological Answer: pKa variability (typically 9.5–10.5) arises from solvent effects or measurement techniques. Standardize measurements using potentiometric titration in aqueous buffer (25°C, 0.1 M KCl) and validate via UV-Vis spectroscopy (pH-dependent absorbance shifts). Computational tools (e.g., MarvinSketch) can predict pKa based on substituent effects .

Q. Why do cytotoxicity assays yield conflicting results across cell lines?

Methodological Answer: Cell line-specific metabolic activity (e.g., CYP450 expression) and membrane permeability differences cause variability. Mitigate by:

  • Using isogenic cell lines.
  • Pre-treating cells with metabolic inhibitors (e.g., 1-aminobenzotriazole).
  • Normalizing cytotoxicity data to intracellular drug concentration (LC-MS/MS quantification) .

Experimental Design Considerations

Q. What controls are essential in stability studies under physiological conditions?

Methodological Answer:

  • Negative Control : Compound-free buffer (pH 7.4, 37°C).
  • Positive Control : A known labile compound (e.g., aspirin).
  • Analytical Controls : Spiked samples with deuterated internal standards for LC-MS quantification. Monitor degradation products via tandem MS .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

Methodological Answer:

  • Core Modifications : Vary substituents on the cyclohexyl ring (e.g., halogenation at position 5) and amine group (e.g., alkylation).
  • Assay Matrix : Test each derivative in parallel assays (e.g., receptor binding, metabolic stability in liver microsomes).
  • Statistical Analysis : Multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Advanced Analytical Challenges

Q. How to resolve overlapping signals in NMR due to conformational flexibility?

Methodological Answer:

  • Use low-temperature NMR (e.g., –40°C in CD2Cl2) to slow ring inversion.
  • 2D techniques (COSY, NOESY) differentiate axial/equatorial protons.
  • Dynamic NMR analysis calculates activation energy for cyclohexane ring flipping .

Q. What computational methods predict metabolic pathways for this compound?

Methodological Answer:

  • In Silico Tools : Schrödinger’s Metabolite Predictor or GLORYx to identify likely Phase I/II metabolites.
  • Experimental Validation : Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF-MS. Cross-reference with in silico predictions to prioritize metabolites for isolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine
Reactant of Route 2
[5-Methyl-2-(propan-2-yl)cyclohexyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.